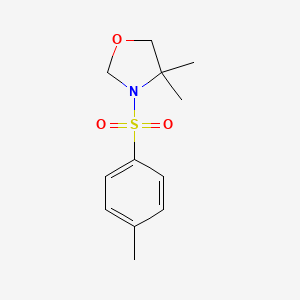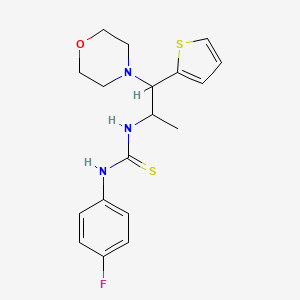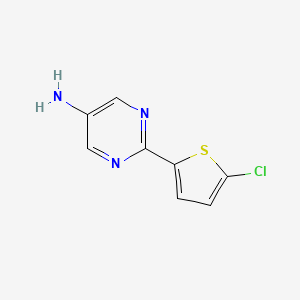![molecular formula C14H15N3O2S B2549759 3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380043-29-6](/img/structure/B2549759.png)
3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound that features a benzothiazole moiety, a pyrrolidine ring, and an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic synthesis. One common approach includes the condensation of 2-aminobenzothiazole with a suitable aldehyde or ketone to form an intermediate, which is then cyclized with a pyrrolidine derivative under controlled conditions. The final step involves the formation of the oxazolidinone ring through a cyclization reaction with an appropriate reagent such as phosgene or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve yield .
化学反应分析
Types of Reactions
3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong bases or acids depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
科学研究应用
3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
The mechanism of action of 3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of critical biological pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety and is known for its biological activity.
Oxazolidinone derivatives: Known for their antibacterial properties and used in the treatment of infections.
Pyrrolidine derivatives: Commonly found in various pharmaceuticals and known for their diverse biological activities
Uniqueness
3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is unique due to the combination of its three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .
属性
IUPAC Name |
3-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14-17(7-8-19-14)10-5-6-16(9-10)13-15-11-3-1-2-4-12(11)20-13/h1-4,10H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSBQNKNYZKAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)
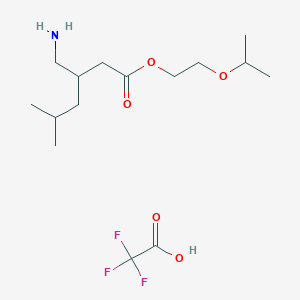
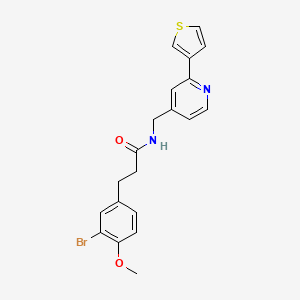
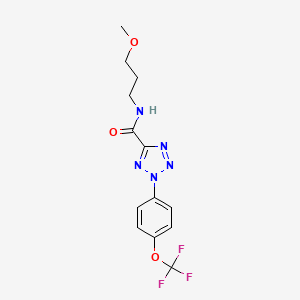
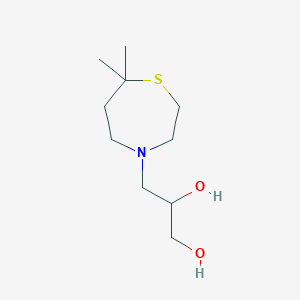

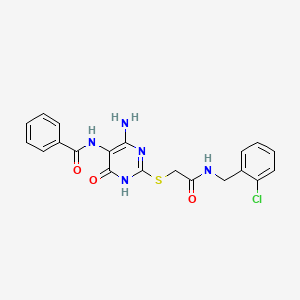

![2-Cyclopropyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrazolo[1,5-a]pyrazine](/img/structure/B2549692.png)
![N-(benzo[d]thiazol-2-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2549694.png)
